5-(Iodomethyl)-5-methyl-1,3-dioxane

Description

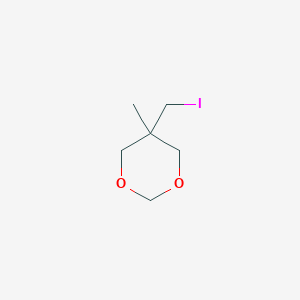

5-(Iodomethyl)-5-methyl-1,3-dioxane is a halogenated 1,3-dioxane derivative characterized by a six-membered 1,3-dioxane ring with methyl and iodomethyl substituents at the 5-position.

Properties

CAS No. |

61728-96-9 |

|---|---|

Molecular Formula |

C6H11IO2 |

Molecular Weight |

242.05 g/mol |

IUPAC Name |

5-(iodomethyl)-5-methyl-1,3-dioxane |

InChI |

InChI=1S/C6H11IO2/c1-6(2-7)3-8-5-9-4-6/h2-5H2,1H3 |

InChI Key |

GVJCQRKYPYHPDH-UHFFFAOYSA-N |

Canonical SMILES |

CC1(COCOC1)CI |

Origin of Product |

United States |

Preparation Methods

Bromination of Hydroxymethyl Derivatives

The synthesis often begins with the bromination of 5-(hydroxymethyl)-5-methyl-1,3-dioxane. A representative protocol involves treating the hydroxymethyl precursor with carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) in dichloromethane (DCM) at 0–25°C. This method achieves quantitative yields of the bromomethyl intermediate, as demonstrated by Ambeed. The reaction proceeds via the Appel mechanism, where PPh₃ facilitates bromide displacement.

Reaction Conditions

Halogen Exchange with Sodium Iodide

The bromomethyl intermediate undergoes halogen exchange using sodium iodide (NaI) in acetone, following the Finkelstein reaction. This method, adapted from patent literature, substitutes bromide with iodide under mild conditions.

Optimized Protocol

- Reagents : NaI (2.5 g), 5-(bromomethyl)-5-methyl-1,3-dioxane (100 g)

- Solvent : Dimethylformamide (DMF, 80 mL)

- Temperature : 25–35°C (18–20 hours)

- Yield : 89–91%

Direct Iodination of Alcohol Precursors

Triphenylphosphine-Iodine System

A one-pot iodination method converts 5-(hydroxymethyl)-5-methyl-1,3-dioxane to the iodomethyl derivative using iodine (I₂) and triphenylphosphine. This approach, reported by Ambeed, leverages the in situ generation of an iodophosphonium intermediate, which displaces the hydroxyl group.

Key Steps

- Dissolve hydroxymethyl precursor (1.00 g) in DCM.

- Add imidazole (700 mg), I₂ (2.08 g), and PPh₃ (2.15 g) at 0°C.

- Stir at 25°C for 2 hours.

- Extract with DCM, purify via silica chromatography (hexane:ethyl acetate = 5:1).

Pyridinium Chlorochromate (PCC) Oxidation Followed by Iodination

In cases where the hydroxymethyl group is part of a more complex scaffold, PCC oxidation to the aldehyde precedes iodination. For example, (2,2-dimethyl-1,3-dioxan-5-yl)methanol is oxidized to 2,2-dimethyl-1,3-dioxane-5-carbaldehyde using PCC, followed by iodination under similar conditions.

Hypoiodous Acid Addition to Methylene Derivatives

Iodocyclization of 5-Methylene-1,3-dioxane

A regiospecific iodocyclization strategy involves treating 5-methylene-2-phenyl-1,3-dioxane with N-iodosuccinimide (NIS) in a tert-butyl alcohol/water mixture. This method, detailed in a Journal of the Chemical Society report, yields 5-iodomethyl-5-methyl-1,3-dioxane via electrophilic iodine addition across the double bond.

Reaction Parameters

- Reagents : NIS (3.38 g, 4.3 eq), sodium acetate (3.64 g)

- Solvent : tert-Butyl alcohol/water (1:1, 100 mL)

- Conditions : Dark, 25°C, 5 days

- Yield : 40–50% (after column chromatography)

Comparative Analysis of Methods

Mechanistic Insights and Optimization

Role of Imidazole in Direct Iodination

Imidazole acts as a base, neutralizing HBr generated during the Appel reaction, thereby preventing acid-catalyzed side reactions. Its use in stoichiometric amounts ensures complete conversion of the hydroxyl group.

Solvent Effects on Halogen Exchange

Polar aprotic solvents like DMF enhance the solubility of NaI and facilitate SN2 displacement, while acetone’s moderate polarity balances reactivity and cost.

Temperature Control in Iodocyclization

Maintaining temperatures below 35°C prevents iodine sublimation and minimizes radical side reactions, crucial for preserving regioselectivity.

Industrial-Scale Considerations

Catalytic Metal Halides

Patent WO2021070113A1 emphasizes the use of catalytic KI (2.5 g) alongside NaI to accelerate halogen exchange, reducing reaction times from 24 hours to 18–20 hours.

Purification Strategies

Silica gel chromatography (hexane:ethyl acetate) remains the gold standard for isolating high-purity product, though large-scale processes may adopt distillation or crystallization.

Emerging Methodologies

Photocatalytic Iodination

Recent advances in photoredox catalysis suggest potential for light-mediated iodination of methylene precursors, though no direct applications to 1,3-dioxanes have been reported yet.

Flow Chemistry Approaches

Continuous-flow systems could enhance the safety and efficiency of exothermic iodination steps, particularly when handling hazardous reagents like I₂.

Chemical Reactions Analysis

Types of Reactions

5-(Iodomethyl)-5-methyl-1,3-dioxane can undergo various chemical reactions, including:

Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

Oxidation Reactions: The iodomethyl group can be oxidized to form aldehydes or ketones using oxidizing agents like sodium periodate or manganese dioxide.

Reduction Reactions: The iodomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., potassium carbonate), solvents (e.g., acetonitrile).

Oxidation: Oxidizing agents (e.g., sodium periodate, manganese dioxide), solvents (e.g., dichloromethane).

Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).

Major Products Formed

Substitution: Various substituted dioxanes depending on the nucleophile used.

Oxidation: Aldehydes or ketones.

Reduction: 5-Methyl-1,3-dioxane.

Scientific Research Applications

5-(Iodomethyl)-5-methyl-1,3-dioxane has several applications in scientific research:

Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.

Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly as a building block for drug candidates.

Material Science: It is employed in the synthesis of novel materials with unique properties.

Biological Studies: It is used in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism of action of 5-(Iodomethyl)-5-methyl-1,3-dioxane involves its interaction with specific molecular targets. The iodomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The dioxane ring provides stability and rigidity to the compound, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar 1,3-Dioxane Derivatives

Structural and Functional Group Analysis

The table below compares 5-(Iodomethyl)-5-methyl-1,3-dioxane with key structurally related 1,3-dioxane derivatives:

Key Comparative Insights

Reactivity and Stability

- Iodine Substituent : The iodomethyl group in this compound enhances its susceptibility to nucleophilic substitution (e.g., SRN1 reactions) due to iodine’s leaving-group ability, similar to nitroimidazole anions described in radical-nucleophilic substitution studies . This contrasts with nitro-substituted dioxanes, which exhibit thermal instability and decompose via radical pathways .

- Steric and Electronic Effects : The bulky iodomethyl group may hinder ring puckering compared to smaller substituents like methyl or ethyl. Quantum-chemical studies on 5-methyl-1,3-dioxane reveal an envelope conformation with energy barriers for hydrogen migrations, suggesting iodomethyl could further stabilize or distort the ring .

Regulatory and Environmental Considerations

- Restricted Compounds: The karanal group’s prohibition under REACH Annex XIV highlights regulatory scrutiny of persistent, bioaccumulative dioxanes .

- For example, 5-ethyl-5-methyl-2-nonyl-1,3-dioxane has documented safety protocols under GHS .

Q & A

Q. What are the standard synthetic routes for preparing 5-(Iodomethyl)-5-methyl-1,3-dioxane?

The synthesis of 1,3-dioxane derivatives typically involves acid-catalyzed cyclization of carbonyl compounds with diols. For this compound, a plausible route includes reacting iodinated carbonyl precursors (e.g., 5-iodo-5-methyl-1,3-dione) with 1,3-propanediol under Brønsted or Lewis acid catalysis. A Dean-Stark apparatus is often employed to remove water and drive the reaction to completion, as seen in analogous 1,3-dioxane syntheses . Optimization of iodine incorporation may require inert conditions to prevent side reactions.

Q. What purification methods are effective for isolating this compound?

Column chromatography using silica gel with a gradient elution system (e.g., hexane/ethyl acetate) is commonly applied for intermediate purification. Final recrystallization from non-polar solvents (e.g., toluene or cyclohexane) enhances purity. Analytical techniques like HPLC (C18 column, acetonitrile/water mobile phase) and GC-MS should confirm purity (>95%) .

Advanced Research Questions

Q. How can computational modeling predict the stability and reactivity of this compound?

Density Functional Theory (DFT) calculations at the B3LYP/6-31G** level can optimize molecular geometry and evaluate electronic properties. Focus on the iodine substituent’s steric and electronic effects: its polarizability may influence ring strain, while hyperconjugation with the dioxane ring could modulate reactivity. Comparative studies with non-iodinated analogs (e.g., 5-methyl-1,3-dioxane) can isolate iodine-specific effects .

Q. What challenges arise in X-ray crystallographic analysis of iodinated 1,3-dioxanes?

Heavy atoms like iodine enhance X-ray scattering but may introduce twinning or disorder due to steric bulk. SHELXL refinement (with TWIN and BASF commands) is recommended for handling twinned data. High-resolution synchrotron data (λ = 0.7–1.0 Å) improves anomalous dispersion signals for iodine, aiding structure determination .

Q. How does the iodine substituent influence environmental persistence and bioaccumulation potential?

Structural analogs (e.g., karanal-group dioxanes) show high persistence due to steric hindrance and electron-withdrawing groups. The iodine atom’s large size may reduce enzymatic degradation, while its hydrophobicity increases bioaccumulation. Accelerated aging studies (e.g., hydrolysis at pH 4–9, UV exposure) combined with LC-MS/MS can quantify degradation products and half-lives .

Methodological and Regulatory Considerations

Q. What analytical techniques are critical for characterizing reaction intermediates and byproducts?

Q. What regulatory constraints apply to using this compound in research?

The compound may fall under REACH Annex XIV if classified as persistent, bioaccumulative, and toxic (PBT). Swiss and EU regulations (e.g., Chemical Risk Reduction Ordinance) restrict structurally similar dioxanes (e.g., karanal group). Researchers must document non-intentional release and adhere to disposal protocols for halogenated waste .

Conflict Resolution and Data Contradictions

Q. How to resolve discrepancies in reported synthetic yields of iodinated dioxanes?

Variability may stem from iodine’s sensitivity to light/moisture. Replicate reactions under strictly anhydrous, dark conditions. Compare intermediates via in-situ FT-IR to identify incomplete cyclization or iodination. Cross-validate yields with independent methods (e.g., gravimetric vs. NMR quantification) .

Q. What experimental strategies address conflicting data on hydrolytic stability?

Conduct pH-dependent hydrolysis studies (e.g., 0.1 M HCl to 0.1 M NaOH) with kinetic sampling. Use NMR to track ring-opening products (e.g., diols) and LC-MS to detect iodine-containing fragments. Control for temperature and ionic strength to isolate substituent-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.